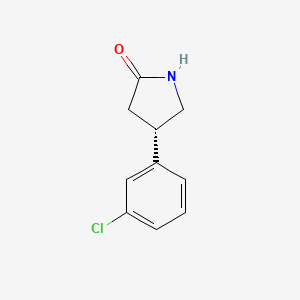

(S)-4-(3-Chlorophenyl)pyrrolidin-2-one

Beschreibung

(S)-4-(3-Chlorophenyl)pyrrolidin-2-one is a chiral lactam (cyclic amide) featuring a pyrrolidin-2-one core substituted with a 3-chlorophenyl group at the 4-position. The S-configuration at the stereogenic center distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties. Pyrrolidinones are valued in medicinal chemistry for their conformational rigidity and hydrogen-bonding capacity, which enhance binding affinity to biological targets.

Structural characterization of such compounds often employs spectroscopic techniques (NMR, IR) and mass spectrometry, as described in , and may utilize crystallographic tools like SHELX for stereochemical validation .

Eigenschaften

CAS-Nummer |

1384268-54-5 |

|---|---|

Molekularformel |

C10H10ClNO |

Molekulargewicht |

195.64 g/mol |

IUPAC-Name |

(4S)-4-(3-chlorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H10ClNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1 |

InChI-Schlüssel |

YGKWZVARCHRFLH-MRVPVSSYSA-N |

Isomerische SMILES |

C1[C@H](CNC1=O)C2=CC(=CC=C2)Cl |

Kanonische SMILES |

C1C(CNC1=O)C2=CC(=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(S)-4-(3-Chlorphenyl)pyrrolidin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden N-Oxiden oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihr entsprechendes Amin oder andere reduzierte Formen umwandeln.

Substitution: Die Chlorphenylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu N-Oxiden führen, während Substitutionsreaktionen eine Vielzahl von substituierten Pyrrolidinonen produzieren können.

Wissenschaftliche Forschungsanwendungen

(S)-4-(3-Chlorphenyl)pyrrolidin-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.

Biologie: Die Verbindung wird in Studien zur Enzyminhibition und Rezeptorbindung verwendet.

Medizin: Sie hat potenzielle therapeutische Anwendungen, insbesondere bei der Entwicklung von Medikamenten zur Behandlung neurologischer Erkrankungen.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(3-Chlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidinones.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticonvulsant Activity

- Research indicates that compounds structurally similar to (S)-4-(3-Chlorophenyl)pyrrolidin-2-one exhibit significant anticonvulsant properties. For instance, studies have shown that derivatives of this compound can effectively reduce seizure activity in various animal models, including maximal electroshock and pentylenetetrazole-induced seizures .

- A notable case study highlighted the efficacy of a related compound in reducing seizure frequency, demonstrating better protective indices compared to established anticonvulsants like valproic acid .

- Analgesic Properties

-

Potential in Cancer Therapy

- Preliminary investigations have indicated that this compound and its analogs may possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by modulating key signaling pathways involved in tumor growth.

- Specific case studies have shown reductions in cell viability in various cancer cell lines, suggesting potential therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methodologies:

- Traditional Synthetic Routes : Commonly involve the reaction of appropriate starting materials under controlled conditions to yield the desired chiral compound.

- Catalytic Processes : These may enhance yield and selectivity, allowing for the efficient production of this compound and its derivatives.

Wirkmechanismus

Der Wirkungsmechanismus von (S)-4-(3-Chlorphenyl)pyrrolidin-2-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen oder die Rezeptorfunktion modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Core Structural Differences

The table below contrasts (S)-4-(3-Chlorophenyl)pyrrolidin-2-one with structurally related compounds from the evidence:

Key Observations:

- Heterocyclic Diversity: The pyrrolidinone core distinguishes the target compound from triazole-isoxazole (TT001) or thiazole derivatives (). Lactams like pyrrolidin-2-one offer distinct electronic profiles compared to sulfur- or nitrogen-rich heterocycles.

- Chirality : Both the target compound and TT001 emphasize enantiomeric specificity (S vs. R), underscoring the pharmacological relevance of stereochemistry .

- Substituent Effects : The 3-chlorophenyl group is a common pharmacophore across all compounds, suggesting roles in hydrophobic interactions and metabolic stability.

Physicochemical Properties

- Solubility: Pyrrolidinones typically exhibit moderate water solubility due to their amide group, whereas mercury-containing compounds like Merbaphen are highly lipophilic .

- Stability: The 3-chlorophenyl group may reduce oxidative metabolism, enhancing half-life compared to non-halogenated analogs.

Biologische Aktivität

(S)-4-(3-Chlorophenyl)pyrrolidin-2-one, a pyrrolidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by the presence of a chlorophenyl group, which significantly influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antimicrobial activity against various pathogens. For example, compounds containing the 4-chlorophenyl group have shown promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics such as ampicillin .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| This compound | 31.25 | A. baumannii |

| Ethambutol | 125 | Mycobacterium tuberculosis |

| Ampicillin | 125 | E. coli |

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. Notably, it has demonstrated activity against breast cancer cells (MCF-7) with IC50 values significantly lower than those of conventional chemotherapeutics .

Case Study: MCF-7 Cell Line

In a study evaluating the effects on MCF-7 cells, the following results were obtained:

| Treatment | IC50 (μM) | Reference Compound |

|---|---|---|

| This compound | 3.82 ± 0.11 | LY52 (control) |

Anticonvulsant Activity

The anticonvulsant properties of this compound were assessed using various seizure models. The compound exhibited protective effects in maximal electroshock (MES) and pentylenetetrazole-induced seizure tests, with ED50 values indicating superior efficacy compared to standard anticonvulsants like valproic acid .

Summary of Anticonvulsant Efficacy

| Test Model | ED50 (mg/kg) | Reference |

|---|---|---|

| MES | 68.30 | Valproic Acid |

| 6 Hz | 28.20 | Valproic Acid |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has been shown to possess anti-inflammatory properties. This was demonstrated through in vitro assays that measured cytokine release and inflammatory mediator production in response to lipopolysaccharide stimulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.